molecular formula CF5NS B072313 N-Trifluoromethylimidosulfurous difluoride CAS No. 1512-14-7

N-Trifluoromethylimidosulfurous difluoride

Cat. No. B072313
CAS RN: 1512-14-7
M. Wt: 153.08 g/mol
InChI Key: VVZLBKDAOLLASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trifluoromethylimidosulfurous difluoride, also known as Togni reagent, is a highly reactive and versatile compound that has gained significant attention in the field of organic synthesis. It is a potent electrophilic reagent that can introduce trifluoromethyl groups into various organic compounds, making it a valuable tool for the preparation of new drugs, agrochemicals, and materials.

Mechanism Of Action

N-Trifluoromethylimidosulfurous difluoride reagent is an electrophilic reagent that can introduce trifluoromethyl groups into various organic compounds. The reaction mechanism involves the formation of a highly reactive intermediate, which can react with a nucleophile to form the desired product. The trifluoromethyl group is introduced through a process known as nucleophilic substitution.

Biochemical And Physiological Effects

N-Trifluoromethylimidosulfurous difluoride reagent has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause severe skin and eye irritation. It should be handled with care and used in a well-ventilated area.

Advantages And Limitations For Lab Experiments

N-Trifluoromethylimidosulfurous difluoride reagent has several advantages for lab experiments, including its high reactivity and ability to introduce trifluoromethyl groups into various organic compounds. However, it also has limitations, including its high cost and potential toxicity.

Future Directions

There are several future directions for the use of N-Trifluoromethylimidosulfurous difluoride reagent in scientific research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential in the synthesis of new drugs and materials. Additionally, further studies are needed to understand its biochemical and physiological effects.

Synthesis Methods

N-Trifluoromethylimidosulfurous difluoride reagent is typically synthesized by reacting sulfur tetrafluoride with trifluoromethylamine in the presence of a catalyst such as antimony pentafluoride. The resulting product is a yellow solid that is highly reactive and should be handled with care.

Scientific Research Applications

N-Trifluoromethylimidosulfurous difluoride reagent has been widely used in scientific research for the synthesis of new compounds with unique properties. It has been used in the preparation of various drugs, including antiviral and anticancer agents. Additionally, it has been used in the preparation of agrochemicals, such as herbicides and insecticides. N-Trifluoromethylimidosulfurous difluoride reagent has also been used in the synthesis of materials, such as polymers and liquid crystals.

properties

CAS RN

1512-14-7

Product Name

N-Trifluoromethylimidosulfurous difluoride

Molecular Formula

CF5NS

Molecular Weight

153.08 g/mol

IUPAC Name

difluoro(trifluoromethylimino)-λ4-sulfane

InChI

InChI=1S/CF5NS/c2-1(3,4)7-8(5)6

InChI Key

VVZLBKDAOLLASD-UHFFFAOYSA-N

SMILES

C(N=S(F)F)(F)(F)F

Canonical SMILES

C(N=S(F)F)(F)(F)F

Other CAS RN

1512-14-7

Origin of Product

United States

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